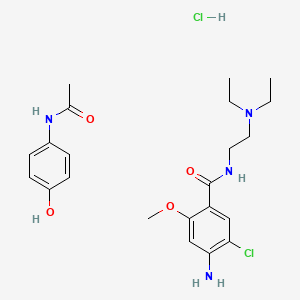
2,3,3',4',6-Pentachlorbiphenyl
Übersicht
Beschreibung
2,3,3',4',6-Pentachlorobiphenyl, also known as 2,3,3',4',6-Pentachlorobiphenyl, is a useful research compound. Its molecular formula is C12H5Cl5 and its molecular weight is 326.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2,3,3',4',6-Pentachlorobiphenyl is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 2.24e-08 m. The United Nations designated GHS hazard class pictogram is Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,3,3',4',6-Pentachlorobiphenyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3,3',4',6-Pentachlorobiphenyl including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Neurotoxizitätsstudien
2,3,3’,4’,6-Pentachlorbiphenyl (auch bekannt als PCB-95) ist ein chirales PCB-Kongener, das sich als neurotoxischer Entwicklungsfaktor (DNT) erwiesen hat, der das sich entwickelnde Gehirn angreift {svg_1}. Dies macht es zu einer wertvollen Verbindung für die Untersuchung neurotoxischer Wirkungen und das Verständnis ihrer Mechanismen.
Metabolismusforschung
PCB-95 kann durch Cytochrom-P450-Enzyme zu neurotoxischen Metaboliten metabolisiert werden {svg_2}. Dies macht es nützlich für die Untersuchung des Stoffwechsels von PCBs und wie er sich auf neurotoxische Folgen auswirkt. So wurde beispielsweise eine Studie zur Disposition von PCB 95 an transgenen Mausmodellen durchgeführt {svg_3}.
Analyse von Umweltkontaminanten
PCB-95 ist ein Umweltkontaminant, der Neurotoxizität verursachen kann {svg_4}. Es ist ein Bestandteil technischer PCB-Gemische und wurde im menschlichen Gehirngewebe nach dem Tod nachgewiesen {svg_5}. Dies macht es wichtig für Umweltstudien und das Verständnis der Auswirkungen solcher Schadstoffe auf die menschliche Gesundheit.
Festphasenextraktion
PCB-95 wird zusammen mit anderen polychlorierten Biphenylen (PCBs) üblicherweise als persistenter organischer Schadstoff (POP) eingestuft {svg_6}. Sie werden mit Hilfe von maßgeschneiderten stationären Phasen analysiert, die für die Festphasenextraktion entwickelt und synthetisiert wurden {svg_7}. Dies macht PCB-95 nützlich für die Entwicklung und Erprobung neuer Extraktionsmethoden.
Bestimmung des Redoxstatus
PCB-126, eine strukturell mit PCB-95 verwandte Verbindung, wurde zur Bestimmung des Redoxstatus von Zebrafischembryonen verwendet, die ihr ausgesetzt waren {svg_8}. Dies legt nahe, dass PCB-95 möglicherweise in ähnlichen Studien verwendet werden könnte, um die Auswirkungen dieser Verbindungen auf den Redoxstatus von Organismen zu verstehen.
Atropselektive Verteilungsstudien
PCB-95 wurde in Studien verwendet, um die Unterschiede in der atropselektiven Verteilung von PCBs und ihren Metaboliten in verschiedenen Arten von Mäusen zu verstehen {svg_9}. Dies hilft bei der Charakterisierung der Rolle des PCB-Stoffwechsels bei der PCB-Neurotoxizität.
Wirkmechanismus
Target of Action
2,3,3’,4’,6-Pentachlorobiphenyl, a type of polychlorinated biphenyl (PCB), primarily targets the circadian clock . The circadian clock is an internal biological clock that regulates the sleep-wake cycle and other physiological processes.
Mode of Action
This compound regulates the circadian clock by inhibiting the basal and circadian expression of the core circadian component PER1 . This interaction results in changes to the normal functioning of the circadian clock.
Biochemical Pathways
It is known that the compound canalter the expression of genes involved in the circadian rhythm .
Biochemische Analyse
Biochemical Properties
2,3,3’,4’,6-Pentachlorobiphenyl plays a significant role in biochemical reactions, particularly in the context of xenobiotic metabolism. This compound interacts with several enzymes, including cytochrome P450 enzymes (CYPs), which are crucial for its biotransformation . Specifically, CYP1A1 and CYP2B6 are involved in the hydroxylation of 2,3,3’,4’,6-Pentachlorobiphenyl, leading to the formation of hydroxylated metabolites . These interactions are essential for the detoxification and elimination of the compound from the body.
Cellular Effects
2,3,3’,4’,6-Pentachlorobiphenyl exerts various effects on different cell types and cellular processes. It has been shown to disrupt cell signaling pathways, particularly those involving the aryl hydrocarbon receptor (AhR) . Activation of AhR by 2,3,3’,4’,6-Pentachlorobiphenyl leads to changes in gene expression, including the upregulation of phase I and phase II detoxification enzymes . Additionally, this compound can affect cellular metabolism by altering the expression of genes involved in lipid metabolism and oxidative stress responses .
Molecular Mechanism
The molecular mechanism of action of 2,3,3’,4’,6-Pentachlorobiphenyl involves its binding to the AhR, a ligand-activated transcription factor . Upon binding, the AhR translocates to the nucleus, where it dimerizes with the AhR nuclear translocator (ARNT) and binds to xenobiotic response elements (XREs) in the promoter regions of target genes . This binding activates the transcription of genes encoding detoxification enzymes, such as CYP1A1 . Additionally, 2,3,3’,4’,6-Pentachlorobiphenyl can inhibit or activate other enzymes, leading to changes in cellular homeostasis and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3,3’,4’,6-Pentachlorobiphenyl can change over time due to its stability and persistence . Studies have shown that this compound does not readily degrade, leading to prolonged exposure and accumulation in biological systems . Long-term exposure to 2,3,3’,4’,6-Pentachlorobiphenyl has been associated with chronic effects on cellular function, including alterations in cell cycle regulation and increased oxidative stress .
Dosage Effects in Animal Models
The effects of 2,3,3’,4’,6-Pentachlorobiphenyl in animal models vary with different dosages. At low doses, this compound can induce the expression of detoxification enzymes without causing significant toxicity . At higher doses, 2,3,3’,4’,6-Pentachlorobiphenyl can cause adverse effects, including liver damage, immunotoxicity, and reproductive toxicity . These toxic effects are dose-dependent and highlight the importance of understanding the threshold levels for safe exposure.
Metabolic Pathways
2,3,3’,4’,6-Pentachlorobiphenyl is metabolized primarily by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites can undergo further conjugation reactions, such as glucuronidation and sulfation, to enhance their solubility and facilitate excretion . The metabolic pathways of 2,3,3’,4’,6-Pentachlorobiphenyl are crucial for its detoxification and elimination from the body.
Transport and Distribution
Within cells and tissues, 2,3,3’,4’,6-Pentachlorobiphenyl is transported and distributed through interactions with various transporters and binding proteins . This compound can accumulate in lipid-rich tissues, such as adipose tissue and the liver, due to its lipophilic nature . The distribution of 2,3,3’,4’,6-Pentachlorobiphenyl within the body can influence its toxicity and persistence.
Subcellular Localization
The subcellular localization of 2,3,3’,4’,6-Pentachlorobiphenyl is primarily within the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes . This localization is essential for its biotransformation and detoxification. Additionally, 2,3,3’,4’,6-Pentachlorobiphenyl can affect the function of other organelles, such as mitochondria, by inducing oxidative stress and disrupting cellular homeostasis .
Eigenschaften
IUPAC Name |
1,2,4-trichloro-3-(3,4-dichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl5/c13-7-2-1-6(5-10(7)16)11-8(14)3-4-9(15)12(11)17/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARXHIJMGSIYYRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=CC(=C2Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3038307 | |
| Record name | 2,3,3',4',6-Pentachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3038307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38380-03-9 | |
| Record name | PCB 110 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38380-03-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,3',4',6-Pentachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038380039 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,3',4',6-Pentachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3038307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,3',4',6-Pentachlorobiphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3,3',4',6-PENTACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97RWU5J04P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2,3,3',4',6-Pentachlorobiphenyl distributed and eliminated in fish?
A: Research using cod (Gadus morhua) and bullrout (Myoxocephalus scorpius) has shown that after oral exposure, 2,3,3',4',6-Pentachlorobiphenyl (PCB-110) primarily accumulates in lipid-rich organs, such as the liver. [, , , ] This reflects the lipophilic nature of PCBs. Elimination occurs through bile and urine, mostly in the form of water-soluble metabolites, indicating metabolic processing of PCB-110 in these species. [, , , ] Interestingly, cod liver exhibited higher PCB-110 concentrations compared to bullrout liver, highlighting the influence of species-specific fat distribution on compound accumulation. [, , , ] PCB-110 was found to be depurated at a slower rate than lindane (γ-HCH) in both species. [, , , ]
Q2: Can 2,3,3',4',6-Pentachlorobiphenyl be separated from other similar compounds, and why is this important?
A: Yes, 2,3,3',4',6-Pentachlorobiphenyl (PCB-110) can be separated from its co-eluting congener, 3,3′,4,4′‐tetrachlorobiphenyl (PCB-77), using techniques like high-performance liquid chromatography (HPLC) coupled with gas chromatography-electron capture detection. [, ] This separation is crucial because while PCB-110 and PCB-77 often co-exist, they have different toxicological profiles. PCB-77, a "co-planar" congener, exhibits higher toxicity compared to the non-planar PCB-110. [] Accurately determining the concentration of each congener in environmental or biological samples is essential for accurate risk assessment. []
Q3: How is 2,3,3',4',6-Pentachlorobiphenyl analyzed in complex mixtures?
A: Quadrupole ion trap mass spectrometry, coupled with gas chromatography, has been successfully employed for the analysis of 2,3,3',4',6-Pentachlorobiphenyl (PCB-110), especially in the presence of co-eluting congeners like PCB-77. [] This method utilizes chemical ionization, often with mass-selected C2H5+ ions from methane, to generate specific fragmentation patterns and adducts that enable identification and quantification even within complex mixtures. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3-Dioxabicyclo[2.2.1]heptane](/img/structure/B1200427.png)
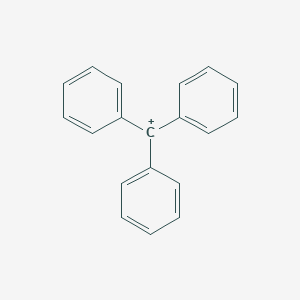

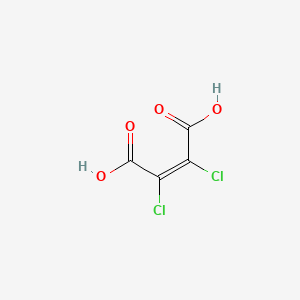

![4-[3,4-dihydro-1H-isoquinolin-2-yl-[1-(2-methoxyethyl)-5-tetrazolyl]methyl]-2-methoxyphenol](/img/structure/B1200436.png)
![5-ethyl-3-[(2-fluorophenyl)methyl]-N-[2-(2-pyridinyl)ethyl]-7-triazolo[4,5-d]pyrimidinamine](/img/structure/B1200437.png)
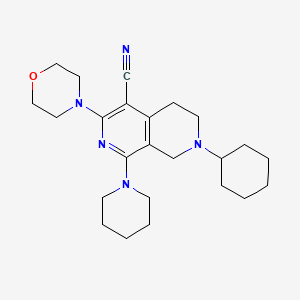
![4-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarbonitrile](/img/structure/B1200440.png)
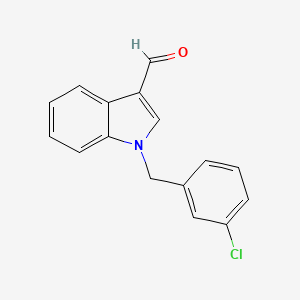
![[3-Fluoro-4-(4-morpholinyl)phenyl]-(4-methylphenyl)methanone](/img/structure/B1200443.png)
![2-[[(4-Hydroxyphenyl)azo]phenyl]benzoic acid](/img/structure/B1200447.png)
![4-[(4-methoxyphenyl)formamido]butanoic acid](/img/structure/B1200448.png)
